N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a benzoxazole ring, a nitro group, and a methoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzoxazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with 2-Methylphenyl Group: The chlorinated benzoxazole is then coupled with 2-methylphenylamine through a nucleophilic substitution reaction.
Nitration and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-pyridinyl]-N-(4-methylbenzyl)amine .
- **N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-1-naphthamide .
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O5/c1-12-15(22-25-17-11-14(23)7-9-19(17)31-22)4-3-5-16(12)24-21(27)13-6-8-20(30-2)18(10-13)26(28)29/h3-11H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKPUFRPUVDMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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